2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a dodecyl chain and a sulphophenoxy group attached to a benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid typically involves the sulfonation of dodecylbenzene followed by the introduction of a sulphophenoxy group. The reaction conditions often require the use of concentrated sulfuric acid or sulfur trioxide as sulfonating agents. The process can be summarized as follows:
Sulfonation of Dodecylbenzene: Dodecylbenzene is reacted with concentrated sulfuric acid or sulfur trioxide to form dodecylbenzenesulfonic acid.
Introduction of Sulphophenoxy Group: The dodecylbenzenesulfonic acid is then reacted with phenol in the presence of a catalyst to introduce the sulphophenoxy group, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.
Scientific Research Applications
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. It targets cell membranes and proteins, disrupting their structure and function, which can lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler aromatic sulfonic acid with similar chemical properties but lacks the dodecyl and sulphophenoxy groups.
Alkylbenzene Sulfonates: A class of compounds with similar surfactant properties but different alkyl chain lengths and structures.
Uniqueness
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid is unique due to its specific combination of a dodecyl chain and a sulphophenoxy group, which enhances its surfactant properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
40305-80-4 |
---|---|
Molecular Formula |
C24H34O7S2 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
3-dodecyl-2-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-12-15-23(33(28,29)30)24(20)31-21-16-18-22(19-17-21)32(25,26)27/h12,14-19H,2-11,13H2,1H3,(H,25,26,27)(H,28,29,30) |
InChI Key |
GBIRRIOXOHFVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)OC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.